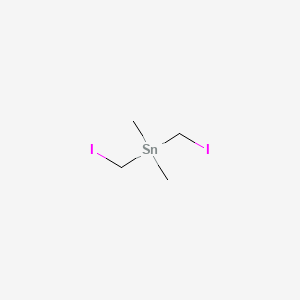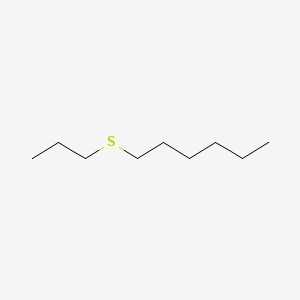
4-Thiadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiadecane is an organic compound with the molecular formula C₉H₂₀S It is a member of the thiol family, characterized by the presence of a sulfur atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Thiadecane can be synthesized through several methods. One common approach involves the reaction of decane with sulfur in the presence of a catalyst. This process typically requires elevated temperatures and controlled conditions to ensure the proper incorporation of the sulfur atom into the decane structure .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process often involves the use of sulfur-containing reagents and catalysts to facilitate the incorporation of sulfur into the hydrocarbon chain .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Thiadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into simpler thiol compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiol compounds.
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Thiadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Thiadecane involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of various chemical bonds, influencing the compound’s reactivity and biological activity. The sulfur atom plays a crucial role in mediating these interactions, making this compound a valuable compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
3-Thiadecane: Another thiol compound with a similar structure but differing in the position of the sulfur atom.
Decane: A hydrocarbon similar in structure but lacking the sulfur atom.
Uniqueness: 4-Thiadecane’s uniqueness lies in its sulfur atom, which imparts distinct chemical properties and reactivity compared to its hydrocarbon counterparts. This makes it particularly valuable in applications requiring sulfur-containing compounds .
Propriétés
Numéro CAS |
24768-43-2 |
|---|---|
Formule moléculaire |
C9H20S |
Poids moléculaire |
160.32 g/mol |
Nom IUPAC |
1-propylsulfanylhexane |
InChI |
InChI=1S/C9H20S/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3 |
Clé InChI |
ABZLKKGJOVPBBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


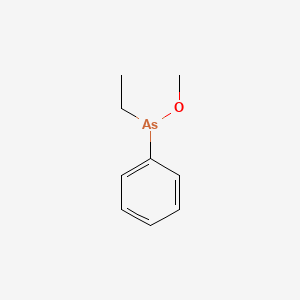
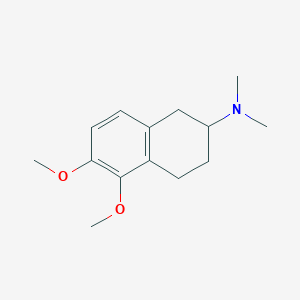
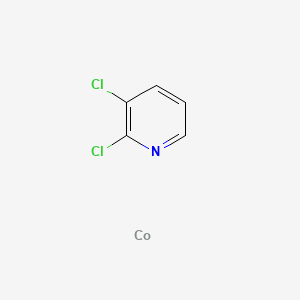
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)
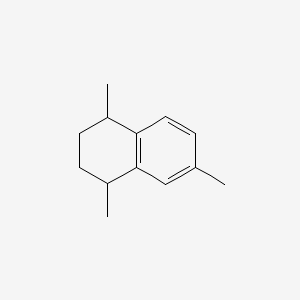
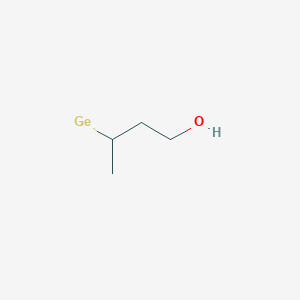
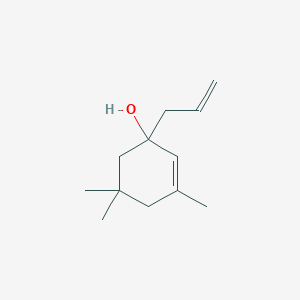
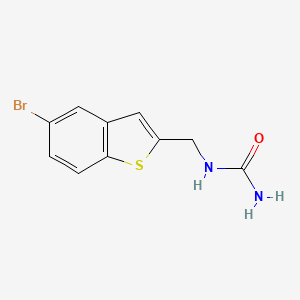
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
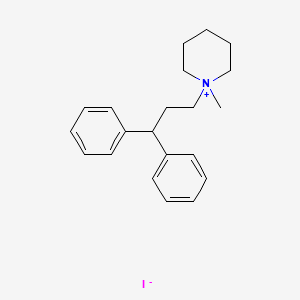
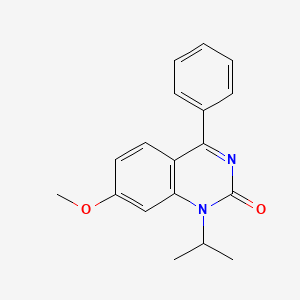
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
